![molecular formula C16H13ClN2O2 B2649253 (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide CAS No. 347364-93-6](/img/structure/B2649253.png)
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide
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Description
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide, also known as C16, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of N-arylbenzamides and has shown promising results in various scientific research studies.
Scientific Research Applications
Surface Modification and Polymerization Techniques
The scientific research surrounding compounds structurally related to (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide has explored various applications, particularly in surface modification and polymerization techniques. For instance, studies on the UV-induced graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator have demonstrated the successful grafting of polyacrylamide on cotton fabrics. This technique has led to the creation of cotton fabrics with excellent antibacterial abilities due to active chlorine contents introduced through a simple chlorination process (Hong, Liu, & Sun, 2009). Additionally, surface modification of polymers through grafting of acrylamide via an unexpected mechanism using a water-soluble photo-initiator has been explored. This process involves irradiation at 350 nm through a polymer film in contact with an aqueous solution of monomer and photo-initiator, leading to simultaneous surface grafting and homopolymerization (Ruckert & Geuskens, 1996).
Synthesis and Biological Evaluation of Derivatives
Research has also focused on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, which include chlorinated compounds showing excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds have been further studied for their potential interaction against KSHV thymidylate synthase complex, offering insights into the development of new therapeutic agents (Fahim & Shalaby, 2019).
Biochemical and Safety Studies
Comprehensive reviews on the chemistry, biochemistry, and safety of acrylamide, from which acrylamido benzamides can be derived, have discussed its widespread industrial and laboratory applications, alongside its presence in foods. Such studies have emphasized the need for a better understanding of acrylamide's formation, distribution in food, and its role in human health, highlighting the necessity for further research to develop improved food processes to decrease dietary acrylamide content (Friedman, 2003).
Antipathogenic Activity of Derivatives
Investigations into the antipathogenic activity of acylthioureas and related derivatives have demonstrated significant effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties, underscoring the versatility of acrylamido benzamide compounds in addressing healthcare challenges (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSXFHGQXLWIDV-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide |
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